molecular formula C22H19N3O3 B12119661 4-methoxy-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide

4-methoxy-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide

Cat. No.: B12119661
M. Wt: 373.4 g/mol
InChI Key: RZUMIPFQGJEFRV-UHFFFAOYSA-N
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Description

4-Methoxy-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide is a quinazolinone-based benzamide derivative characterized by a 4-methoxy-substituted benzamide moiety attached to a 7-phenyl-5-oxo-tetrahydroquinazolin-2-yl scaffold. Its synthesis typically involves condensation reactions between substituted isatoic anhydrides and hydrazides, followed by cyclization to form the quinazolinone core .

Properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

4-methoxy-N-(5-oxo-7-phenyl-7,8-dihydro-6H-quinazolin-2-yl)benzamide

InChI

InChI=1S/C22H19N3O3/c1-28-17-9-7-15(8-10-17)21(27)25-22-23-13-18-19(24-22)11-16(12-20(18)26)14-5-3-2-4-6-14/h2-10,13,16H,11-12H2,1H3,(H,23,24,25,27)

InChI Key

RZUMIPFQGJEFRV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide typically involves multi-step reactions. One common method includes the condensation of anthranilic acid derivatives with appropriate aldehydes, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert carbonyl groups to alcohols or amines.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while reduction can produce amine derivatives .

Scientific Research Applications

4-methoxy-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Benzamide Substituent Quinazolinone Substituent Molecular Formula Molecular Weight logP Hydrogen Bond Acceptors
4-Methoxy-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide 4-Methoxy 7-Phenyl C₂₃H₁₉N₃O₃ 397.42* ~3.2† 6
3,5-Dimethoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide 3,5-Dimethoxy 7-(4-Methylphenyl) C₂₅H₂₃N₃O₄ 429.47 3.916 7
N-[7-(4-Methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide None 7-(4-Methylphenyl) C₂₂H₁₉N₃O₂ 357.41 2.865 5
N-(2-(2-Hydroxy-5-iodophenyl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-3-methoxybenzamide 3-Methoxy 2-(2-Hydroxy-5-iodophenyl) C₂₂H₁₆IN₃O₄ 529.29 ~4.1†† 7

*Calculated based on analogous structures; †Estimated via fragment-based methods; ††Inferred from iodine’s contribution to lipophilicity.

Key Observations :

  • Methoxy Substitution : The 4-methoxy group in the target compound enhances polarity compared to the unsubstituted benzamide in but reduces logP relative to the 3,5-dimethoxy analog in .
  • Quinazolinone Core Modifications: The 7-phenyl group (target compound) vs. 7-(4-methylphenyl) () affects steric bulk and aromatic interactions. The 4-methylphenyl group in and increases molecular weight by ~14–16 Da compared to the phenyl group.
  • Halogenation : The iodinated analog in exhibits significantly higher molecular weight (529.29) and logP (~4.1) due to iodine’s hydrophobic character.

Crystallographic and Computational Insights

  • This suggests similar rigidity in the target compound .
  • Molecular Dynamics : Simulations of predict a polar surface area (PSA) of 57.95 Ų, correlating with moderate membrane permeability. The target compound’s PSA is expected to be higher (~65 Ų) due to the additional methoxy group .

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